

An In-depth Technical Guide to Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG10-Acid*

Cat. No.: *B15544919*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG10-Acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. We will delve into its chemical structure, physicochemical properties, and the fundamental protocols for its application in scientific research.

Core Chemical Structure and Properties

Biotin-PEG10-Acid is a specialized chemical tool composed of three distinct functional moieties: a biotin headgroup, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.^[1] This unique combination of features makes it an invaluable reagent for attaching the highly specific biotin ligand to various molecules.

- **Biotin Moiety:** A water-soluble B-vitamin that exhibits an extraordinarily strong and specific non-covalent affinity for avidin and streptavidin proteins.^{[2][3]} This interaction is a cornerstone of many detection and purification systems in biotechnology.
- **Polyethylene Glycol (PEG) Spacer:** The 10-unit PEG linker is a flexible, hydrophilic chain that separates the biotin group from the conjugated molecule.^{[2][4]} This spacer arm enhances the water solubility of the entire conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.^{[4][5]}

- **Carboxylic Acid Group:** This terminal functional group is the reactive handle for conjugation. It can be readily activated to react with primary amine groups (-NH₂) on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond.[4][6]

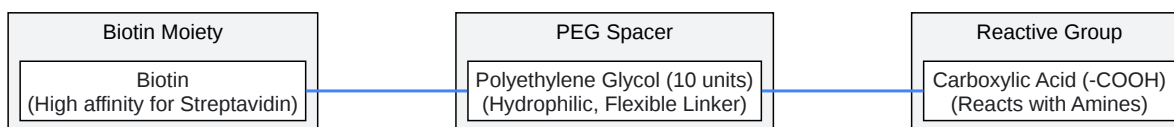
Physicochemical Data

The key quantitative properties of **Biotin-PEG10-Acid** are summarized below for easy reference.

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| Chemical Formula | C ₃₃ H ₆₁ N ₃ O ₁₄ S | [4] |
| Molecular Weight | 755.9 g/mol | [2][4] |
| Typical Purity | ≥95% - 98% | [2][4] |
| Appearance | White to off-white powder or solid | |
| Storage Conditions | -20°C, protected from light and moisture | [4][7] |
| Solubility | Good in water, DMSO, DMF | |

Visualization of Core Structures and Processes

Visual diagrams are essential for understanding the structure and application of **Biotin-PEG10-Acid**.



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Caption: Functional components of the **Biotin-PEG10-Acid** molecule.

Experimental Protocols and Applications

The primary application of **Biotin-PEG10-Acid** is the biotinylation of amine-containing molecules. This process, known as bioconjugation, is fundamental in creating tools for immunoassays (like ELISA and Western blotting), affinity purification, targeted drug delivery, and cell imaging.[3][8]

General Protocol for Protein Biotinylation

The conjugation of **Biotin-PEG10-Acid** to a protein typically involves a two-step carbodiimide reaction, which activates the carboxylic acid to make it reactive towards primary amines.

Materials:

- **Biotin-PEG10-Acid**
- Target protein with accessible primary amines (e.g., lysine residues)
- Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- (Optional) Stabilizer: N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.5
- Quenching Buffer: Tris or glycine buffer
- Purification System: Dialysis cassette or size-exclusion chromatography column

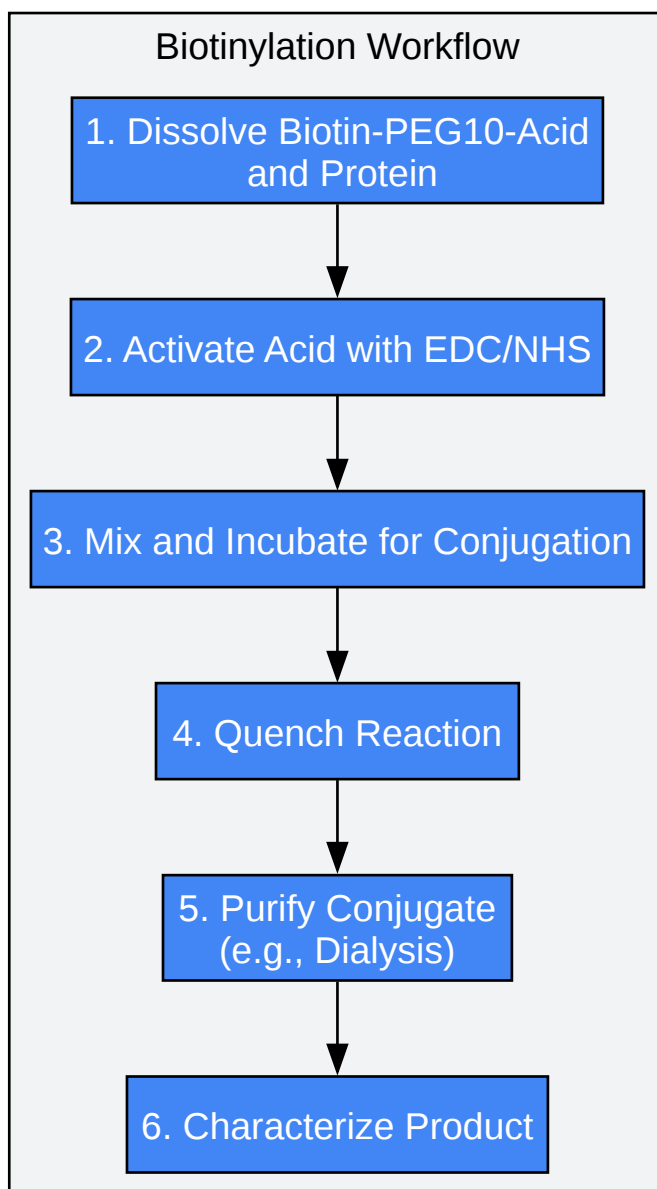
Methodology:

- Reagent Preparation: Dissolve the **Biotin-PEG10-Acid** and the target protein separately in the reaction buffer to their desired concentrations.
- Activation of Carboxylic Acid: Add a molar excess of EDC (and NHS, if used) to the **Biotin-PEG10-Acid** solution. Incubate for 15-30 minutes at room temperature. This step forms a reactive ester intermediate.

- **Conjugation Reaction:** Add the activated **Biotin-PEG10-Acid** solution to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Quenching:** Add quenching buffer to stop the reaction by consuming any unreacted linker.
- **Purification:** Remove excess, unreacted **Biotin-PEG10-Acid** and reaction byproducts by dialyzing the reaction mixture against PBS or by using size-exclusion chromatography.
- **Characterization:** Confirm the successful biotinylation of the protein using techniques such as HABA assays, SDS-PAGE gel shifts, or by direct detection in a Western blot using streptavidin-HRP.

Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow and the core chemical reaction.



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Caption: Standard experimental workflow for protein biotinylation.

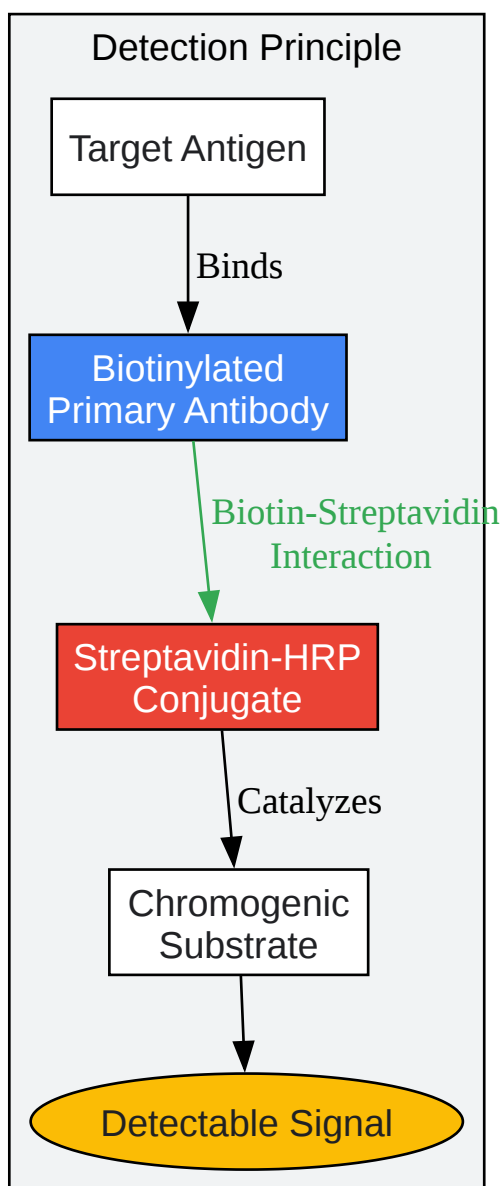


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Caption: Amine coupling reaction of **Biotin-PEG10-Acid** with a protein.

Application: Affinity-Based Detection

Once a molecule of interest (e.g., an antibody) is biotinylated, it can be used in a highly specific detection system. The biotin tag serves as a universal anchor for streptavidin, which can be conjugated to a reporter molecule like an enzyme (e.g., HRP) or a fluorophore.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG10-Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544919#biotin-peg10-acid-chemical-structure]

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